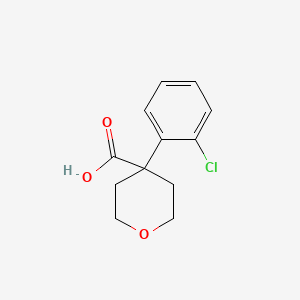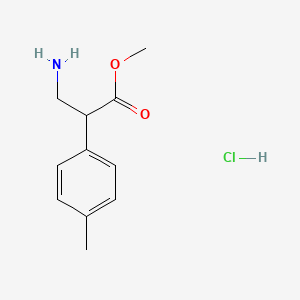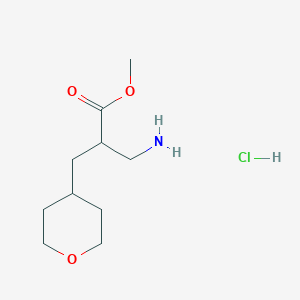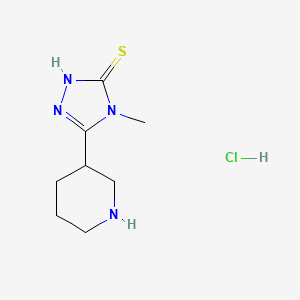
4-(2-Chlorophenyl)oxane-4-carboxylic acid
Descripción general
Descripción
4-(2-Chlorophenyl)oxane-4-carboxylic acid , also known by its IUPAC name 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid , is a chemical compound with the molecular formula C₁₂H₁₃ClO₃ . It has a molecular weight of approximately 240.69 g/mol . This compound belongs to the class of carboxylic acids and contains a chlorophenyl group attached to a tetrahydro-2H-pyran ring.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Structural and Electronic Studies
- A study focused on a novel amide-based carboxylic acid derivative, closely related to 4-(2-Chlorophenyl)oxane-4-carboxylic acid. It analyzed the geometric and electronic structures of the crystalline network, emphasizing the importance of hydrogen bonds and stacking non-covalent interactions in forming 2-D architecture. This has implications for understanding the molecular and related network structures of similar compounds (Chahkandi et al., 2017).
Synthesis and Reaction Studies
- Research exploring the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, including derivatives of 4-(2-Chlorophenyl)oxane-4-carboxylic acid, highlighted their potential in lowering blood glucose levels. This finding is significant for understanding the compound's reactivity and potential biological applications (Eistetter & Wolf, 1982).
- Another study detailed the crystal structure of a compound structurally similar to 4-(2-Chlorophenyl)oxane-4-carboxylic acid. The insights into the molecular structure, including hydrogen bonding and van der Waals interactions, are vital for understanding the physical and chemical properties of related compounds (Zheng, Cui, & Rao, 2014).
Material Science and Polymer Research
- A study on the synthesis of a novel macrocyclic aromatic ether sulfone bearing two carboxylic groups, using a compound related to 4-(2-Chlorophenyl)oxane-4-carboxylic acid, highlights its application in material science, particularly in creating new polymers with unique properties (Rodewald & Ritter, 1997).
Chemical Reaction Mechanisms and Transformations
- Research into the ring cleavage reaction of 1, 3-oxazine-2, 4(3H)-dione derivatives, including compounds structurally similar to 4-(2-Chlorophenyl)oxane-4-carboxylic acid, provides insights into reaction mechanisms and potential synthetic pathways for various chemical compounds (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-chlorophenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLHYDLHJNYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)oxane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)

![[1-(Methylamino)cyclohexyl]methanol](/img/structure/B1421875.png)


![2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide](/img/structure/B1421880.png)

![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)


![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)
